2-aminoethyl 2-cyanoacetate hydrochloride
Description
Contextualization of Cyanoacetate (B8463686) Derivatives as Crucial Building Blocks in Organic Synthesis
Cyanoacetate derivatives, particularly esters of cyanoacetic acid, are well-established as pivotal building blocks in the realm of organic synthesis. wikipedia.orgwikipedia.org Their utility stems from the presence of a highly activated methylene (B1212753) group (—CH2—) positioned between two electron-withdrawing groups: a nitrile (—C≡N) and a carbonyl group (C=O) of the ester. This unique electronic arrangement renders the methylene protons acidic, facilitating their removal by even weak bases to generate a stabilized carbanion.
This carbanion is a potent nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions. One of the most prominent examples is the Knoevenagel condensation , a versatile reaction where the active methylene compound reacts with an aldehyde or ketone. scielo.org.mxscielo.br This condensation is a cornerstone for the synthesis of α,β-unsaturated compounds, which are themselves valuable intermediates for a host of more complex molecules. scielo.org.mx The reaction is often catalyzed by a weak base and can be performed under various conditions, including environmentally benign methods. scielo.brrsc.org
Beyond the Knoevenagel condensation, cyanoacetate esters are instrumental in the synthesis of a diverse range of heterocyclic compounds. For instance, they are key starting materials in the Guareschi-Thorpe reaction for the synthesis of substituted pyridines. drugfuture.comrsc.orgnih.gov This reaction typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (B1221849) or a primary amine. rsc.orgnih.gov Furthermore, cyanoacetate derivatives are employed in the production of various pharmaceuticals, including allopurinol (B61711) and theophylline, as well as in the synthesis of dyes and other fine chemicals. wikipedia.org The reactivity of the nitrile and ester groups themselves also contributes to their versatility, allowing for transformations such as hydrolysis, ammonolysis, and reduction. wikipedia.orgorgsyn.org
The following table provides a summary of key reactions involving cyanoacetate esters:
| Reaction Name | Reactants | Product Type | Significance |
| Knoevenagel Condensation | Cyanoacetate ester, Aldehyde/Ketone | α,β-Unsaturated compound | C-C bond formation, synthesis of functionalized alkenes scielo.org.mxscielo.br |
| Guareschi-Thorpe Reaction | Cyanoacetate ester, β-Dicarbonyl compound, Ammonia/Amine | Substituted Pyridine (B92270) | Synthesis of heterocyclic compounds drugfuture.comrsc.org |
| Michael Addition | Cyanoacetate ester, α,β-Unsaturated carbonyl compound | Adduct | Formation of new C-C bonds wikipedia.org |
| Ammonolysis | Cyanoacetate ester, Ammonia | Cyanoacetamide | Intermediate for further synthesis orgsyn.org |
Significance of 2-Aminoethyl Functionality in Molecular Architecture
The 2-aminoethyl group (–CH2CH2NH2) is a prevalent structural motif in a vast number of biologically active molecules and is of considerable interest in medicinal chemistry. Its significance lies in its ability to impart specific physicochemical properties to a molecule, which can profoundly influence its biological activity. The primary amine of the 2-aminoethyl group is typically protonated at physiological pH, bestowing a positive charge on the molecule. This charge can facilitate interactions with negatively charged residues on biological targets such as proteins and nucleic acids.
This functional group is a key component of many neurotransmitters, including dopamine (B1211576) and norepinephrine, where it plays a crucial role in receptor binding and signaling pathways. In drug design, the incorporation of a 2-aminoethyl moiety can enhance the solubility of a drug candidate in aqueous environments, a critical factor for its absorption and distribution in the body. Furthermore, the amino group can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with tuned properties.
The 2-aminoethyl group is also found in a variety of therapeutic agents. For example, the 2-aminothiazole (B372263) ring system is a privileged structure in drug discovery, and its presence is associated with a wide range of pharmacological activities. nih.gov While not a direct component of the ring, the amino group is critical for the biological activity of many of these compounds. The strategic placement of an aminoethyl group can lead to compounds with enhanced binding affinity and selectivity for their intended biological targets.
Historical Overview of Relevant Chemical Transformations Employing Cyanoacetate Scaffolds
The utility of cyanoacetate scaffolds in organic synthesis has a rich history, with several key reactions developed in the late 19th and early 20th centuries that remain fundamental to modern synthetic chemistry.
The Knoevenagel condensation , first reported by Emil Knoevenagel in 1894, revolutionized the synthesis of unsaturated compounds. His initial work involved the reaction of diethyl malonate with formaldehyde (B43269) in the presence of diethylamine (B46881) as a catalyst. researchgate.net This was soon extended to other active methylene compounds, including ethyl cyanoacetate, and a wide variety of aldehydes and ketones. scielo.org.mx The reaction's versatility and generally high yields have ensured its enduring importance in organic synthesis.
Another historically significant transformation is the Guareschi-Thorpe reaction , which provides a powerful method for the synthesis of substituted pyridines. The initial discovery was made by Icilio Guareschi in the 1890s, who reported the condensation of cyanoacetic ester with acetoacetic ester in the presence of ammonia. drugfuture.comnih.gov A decade later, Jocelyn Fred Thorpe further investigated and modified this reaction, leading to what is now often referred to as the Guareschi-Thorpe synthesis. nih.gov This reaction has been adapted and refined over the years, including the use of more environmentally friendly conditions. rsc.orgnih.govresearchgate.net
These classical reactions, along with others involving cyanoacetate derivatives, have provided chemists with a reliable and versatile toolkit for the construction of complex molecular architectures. The ongoing development of new catalysts and reaction conditions for these transformations continues to expand the synthetic utility of the cyanoacetate scaffold.
Properties
CAS No. |
1147125-61-8 |
|---|---|
Molecular Formula |
C5H9ClN2O2 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2 Aminoethyl 2 Cyanoacetate Hydrochloride
Precursor Synthesis and Ester Functionalization
The foundation of the synthesis lies in the preparation of cyanoacetic acid esters, which serve as the primary starting materials. These esters are then strategically modified to introduce the necessary functional groups for subsequent reactions.
Synthesis of Cyanoacetic Acid Esters (e.g., Methyl/Ethyl Cyanoacetate) as Starting Materials
The preparation of simple alkyl cyanoacetates, such as methyl and ethyl cyanoacetate (B8463686), is a well-established process in organic chemistry. Two primary routes are commonly employed: the esterification of cyanoacetic acid and the reaction of a haloacetate with a cyanide salt. orgsyn.orgguidechem.come3s-conferences.orggoogle.com
One common method involves the direct esterification of cyanoacetic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. e3s-conferences.org Another prevalent approach is the reaction of an alkali metal cyanide, such as sodium cyanide, with an ethyl or methyl chloroacetate (B1199739). orgsyn.orgguidechem.com This reaction proceeds via a nucleophilic substitution mechanism. A variation of this involves the initial reaction of chloroacetic acid with sodium cyanide to form sodium cyanoacetate, which is then esterified. orgsyn.org
| Method | Reactants | Key Conditions | Advantages | Disadvantages | Reference(s) |
| Esterification | Cyanoacetic acid, Methanol (B129727)/Ethanol | Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), often with azeotropic removal of water | Direct route, good yield | May require harsh acidic conditions | e3s-conferences.org |
| Cyanide Substitution | Methyl/Ethyl Chloroacetate, Sodium Cyanide | Solvent (e.g., methanol), heating | Readily available starting materials | Use of highly toxic sodium cyanide | guidechem.com |
| Two-step from Chloroacetic Acid | Chloroacetic acid, Sodium Cyanide, then Methanol/Ethanol | Initial reaction in water, followed by esterification with acid catalyst | Avoids direct handling of large quantities of alkyl haloacetates | Multi-step process | orgsyn.org |
This table provides a comparative overview of common synthetic methods for methyl and ethyl cyanoacetate.
Strategic Derivatization of Cyanoacetate Esters
A key strategic derivatization of cyanoacetate esters for the synthesis of the target molecule involves the introduction of a functional group at the α-carbon, which can later be converted to an amino group. A common method to achieve this is through nitrosation. patsnap.com
The reaction of methyl or ethyl cyanoacetate with sodium nitrite (B80452) in an acidic medium leads to the formation of 2-nitroso, 2-methyl/ethyl cyanoacetate. patsnap.com This nitroso intermediate is a crucial precursor for the subsequent reduction to an amino group. The nitrosation reaction is typically carried out at controlled, low temperatures.
Formation of the Aminoethyl Moiety
The introduction of the aminoethyl group can be envisioned through several synthetic strategies, primarily involving aminolysis reactions or the chemoselective reduction of a nitrile-containing precursor.
Aminolysis Reactions for N-Alkylation and Amide/Ester Formation
Aminolysis of esters is a fundamental reaction for the formation of amides. chemistrysteps.comyoutube.com In the context of synthesizing 2-aminoethyl 2-cyanoacetate, a precursor such as ethyl cyanoacetate can react with a suitable amine. For instance, reaction with ammonia (B1221849) can lead to the formation of cyanoacetamide. orgsyn.org While not directly forming the aminoethyl ester, this demonstrates the reactivity of the ester group towards amines.
A more direct approach for N-alkylation involves the reaction of α-amino esters with alcohols, a process known as hydrogen borrowing catalysis. researchgate.netnih.govnih.gov This modern synthetic method allows for the direct N-alkylation of amino acid esters and amides with alcohols, catalyzed by transition metals like ruthenium or iridium. researchgate.netnih.govnih.gov This method is atom-economical and can proceed with high retention of stereochemistry. researchgate.netnih.gov
Chemoselective Reduction of Nitrile Groups in Aminoethyl Precursors
A critical step in one of the synthetic pathways is the selective reduction of a nitrile group in the presence of an ester functionality. This is essential for converting the cyano group, introduced in the derivatization step, into a primary amine without affecting the ester group.
Several methods are available for this chemoselective transformation. Catalytic hydrogenation using reagents such as Raney Nickel (Ra-Ni), Palladium on carbon (Pd/C), or Platinum catalysts is a common and effective approach. researchgate.net These methods often proceed under hydrogen gas pressure. Other reducing systems, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165), have also been shown to selectively reduce nitriles in the presence of esters, particularly when the nitrile group is activated by an electron-withdrawing substituent. nih.gov Furthermore, novel nanocomposite catalysts, such as Fe3O4-MWCNTs@PEI-Ag, have been developed for the chemoselective reduction of nitriles to amines in aqueous solutions at ambient temperatures. nih.govrsc.org
| Reducing Agent/System | Key Features | Selectivity | Reference(s) |
| H₂/Raney Ni, H₂/Pt, H₂/Pd | Catalytic hydrogenation | Good selectivity for nitrile over ester | researchgate.net |
| Diisopropylaminoborane/cat. LiBH₄ | Borane-based reducing agent | Effective for activated nitriles | nih.gov |
| Fe₃O₄-MWCNTs@PEI-Ag | Nanocomposite catalyst | High chemoselectivity, reusable catalyst | nih.govrsc.org |
This table summarizes various reagents and systems for the chemoselective reduction of nitriles in the presence of ester groups.
Hydrochloride Salt Formation and Purification Strategies
The final step in the synthesis is the formation of the hydrochloride salt of the amino ester, which often improves the stability and handling of the compound. quora.com This is typically followed by purification to obtain the final product in high purity.
The formation of the hydrochloride salt is generally achieved by treating a solution of the free amino ester with hydrochloric acid. researchgate.netgoogle.com This can be done by bubbling anhydrous HCl gas through an organic solution of the amino ester, such as in diethyl ether, which often leads to the immediate precipitation of the hydrochloride salt. researchgate.net Alternatively, an aqueous solution of HCl can be used, followed by precipitation, potentially induced by the addition of an organic solvent. researchgate.net
Purification of the resulting hydrochloride salt is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common method for purifying solid amino ester hydrochloride salts. google.compatentcut.com The choice of solvent for recrystallization is critical and is determined by the solubility profile of the salt. Another purification strategy involves the deprotonation of the hydrochloride salt to the free amine, extraction into an organic solvent, and then re-formation of the salt under controlled conditions. core.ac.ukresearchgate.netnih.govchemicalforums.comgoogle.com This can help to remove water-soluble impurities.
Acidification Protocols for Salt Generation
The formation of the stable hydrochloride salt from the 2-aminoethyl 2-cyanoacetate free base is a critical step for isolation and handling. This transformation is achieved by reacting the amino group of the ester with hydrochloric acid. The protocol must be carefully controlled to ensure complete salt formation without promoting hydrolysis of the ester or cyano groups.
Detailed research findings indicate that acidification is typically the final step after the synthesis of the corresponding base. patsnap.com In related preparations of cyanoacetic acid derivatives, the precursor sodium salt is acidified using hydrochloric acid to generate the desired product. patsnap.comorgsyn.org This acidification can be performed using various forms of hydrochloric acid, including concentrated aqueous solutions, solutions of varying concentrations, or by bubbling hydrogen chloride gas through the reaction medium. google.comgoogle.com The choice of method depends on the solvent system and the desired level of control over the reaction's exothermicity. The reaction involves the protonation of the primary amine, forming the ammonium (B1175870) chloride salt.
For instance, in analogous processes, cyanoacetic acid sodium salt solutions are acidified to yield cyanoacetic acid and sodium chloride. google.comgoogle.com The temperature during acidification is a key parameter, often controlled within a range of 0 to 20°C to manage the reaction. patsnap.com
Table 1: Acidification Protocols for Cyanoacetic Acid Derivatives
| Acidifying Agent | Concentration | Substrate | Notes | Source |
|---|---|---|---|---|
| Hydrochloric Acid | 30% (w/w) | Sodium Cyanoacetate Solution | Yields a mixture of cyanoacetic acid and sodium chloride. | google.com |
| Hydrogen Chloride Gas | N/A | Sodium Cyanoacetate Solution | An alternative to aqueous HCl, potentially offering better control in non-aqueous systems. | google.com |
| Hydrochloric Acid | 15% (w/w) | Sodium Cyanoacetate Solution | Used in a multi-step process involving subsequent dehydration. | google.com |
| Hydrochloric Acid | Commercial (sp. gr. 1.156) | Sodium Cyanoacetate Solution | Used to liberate the free acid before esterification. | orgsyn.org |
Advanced Purification Techniques (e.g., Chromatography, Recrystallization) for High Purity
Achieving high purity is essential, and this is typically accomplished through techniques like recrystallization and chromatography.
Recrystallization is a widely employed method for purifying cyano-compounds. For similar amides, recrystallization from hot alcohol, such as 95% ethanol, is effective in yielding a high-purity, crystalline product. orgsyn.org The process often involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor. orgsyn.org In some procedures, activated charcoal is added to the hot solution to adsorb colored impurities, resulting in a snow-white product after filtration and crystallization. orgsyn.orgchemicalbook.com Chilled methanol has also been used as a wash to remove residual impurities from the filtered solid. chemicalbook.com A purity of over 99.4% has been reported for related compounds using these methods. chemicalbook.com
Chromatography offers a more advanced method for separating the target compound from byproducts, particularly inorganic salts like sodium chloride that form during acidification. google.com Continuous chromatography separation systems utilizing specific resins (e.g., ammonium type) have been described for the purification of cyanoacetic acid from its salt mixture. google.com This technique allows for the efficient removal of ionic impurities, yielding a product with very low chloride ion content. google.com Following chromatographic separation, a concentration step can provide the final solid product with high purity. google.com
Table 2: Advanced Purification Techniques and Reported Purity
| Technique | Solvent/System | Compound Type | Resulting Purity | Source |
|---|---|---|---|---|
| Recrystallization with Charcoal Treatment | Methanol | 2-Amino-2-cyanoacetamide | 99.46% by HPLC | chemicalbook.com |
| Recrystallization | Hot 95% Alcohol | Cyanoacetamide | High (Yields snow-white product) | orgsyn.org |
| Continuous Chromatography | Ammonium Type Resin | Cyanoacetic Acid | 98.1% - 98.5% | google.com |
| Melt Crystallization | N/A (Solvent-free) | Cyanoacetic Acid | >99% | google.com |
Optimization of Synthetic Pathways and Process Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and process design to ensure safety, efficiency, and cost-effectiveness.
Process Scale-Up Considerations: Scaling up production presents significant challenges, particularly concerning reaction control and safety.
Continuous Processing: For many reactions, especially those that are highly exothermic, switching from batch production to a continuous flow process using tubular reactors can offer substantial advantages. google.com Continuous processing allows for better control over reaction temperature and residence time, leading to a more consistent product quality and improved safety profile. google.comresearchgate.net
Thermal Hazard Assessment: A critical aspect of scale-up is understanding the thermal profile of the reaction. researchgate.net Techniques like reaction calorimetry (RC1) are used to measure the heat evolved during the reaction and determine the rate of heat release. researchgate.net This data is essential for designing an adequate cooling system for the plant-scale reactor and preventing thermal runaway, a dangerous uncontrolled exothermic reaction. researchgate.net The assessment helps in tailoring reaction conditions, such as using milder conditions during a fast initial exothermic phase and more forcing conditions for a slower subsequent phase. researchgate.net
Large-Scale Suitability: The chosen synthetic route must be viable for large-scale operations. Processes that start from readily available, inexpensive materials and avoid problematic reagents or complex work-up procedures are preferred. researchgate.netgoogle.com For example, a process for aminocyanoacetamide that can be employed on a large scale starts from a cyanoacetic acid ester and proceeds through nitrosation and hydrogenation steps. google.com
Table 3: Key Considerations for Synthesis Optimization and Scale-Up
| Consideration | Objective | Method/Technique | Source |
|---|---|---|---|
| Pathway Efficiency | Increase overall yield, reduce waste and processing time. | One-pot or cascade reactions. | rsc.org |
| Process Control & Safety | Improve heat management and reaction consistency for exothermic reactions. | Switching from batch to continuous production using tubular reactors. | google.com |
| Thermal Hazard Analysis | Prevent thermal runaway and ensure safe operating conditions. | Reaction Calorimetry (RC1) to measure heat flow and tailor conditions. | researchgate.net |
| Economic Viability | Ensure the process is cost-effective at an industrial scale. | Use of inexpensive starting materials and high-yielding reactions. | researchgate.netgoogle.com |
Chemical Reactivity and Mechanistic Investigations of 2 Aminoethyl 2 Cyanoacetate Hydrochloride
General Reactivity Profiles of Amino, Cyano, and Ester Functional Groups
The chemical behavior of 2-aminoethyl 2-cyanoacetate hydrochloride is dictated by the distinct reactivity of its three primary functional groups: the primary amino group, the ester group, and the cyano (nitrile) group. The presence of these functionalities in a single molecule allows for a wide array of chemical transformations.
The following table provides a summary of the general reactivity profiles of the key functional groups within the molecule.
| Functional Group | Type of Reactivity | Potential Reactions |
| Amino Group (-NH₂) (as hydrochloride) | Nucleophilic (after deprotonation) | Acylation, Alkylation, Imine formation, Cyclization |
| Ester Group (-COOR) | Electrophilic (at carbonyl carbon) | Hydrolysis, Ammonolysis, Transesterification, Reduction |
| Cyano Group (-C≡N) | Electrophilic (at carbon) | Hydrolysis, Reduction, Nucleophilic addition, Cycloadditions numberanalytics.com |
| Methylene (B1212753) Group (-CH₂-) | Acidic (Active Methylene) | Deprotonation, Alkylation, Knoevenagel Condensation, Michael Addition wikipedia.org |
Nucleophilic Reactivity of the Amino Group
The primary amino group in 2-aminoethyl 2-cyanoacetate is a potent nucleophile. However, in its commercially available hydrochloride salt form, the nitrogen atom is protonated (—NH₃⁺), rendering it non-nucleophilic. To engage this group in nucleophilic reactions, a stoichiometric amount of base must be added to deprotonate the ammonium (B1175870) salt and liberate the free amine.
Once liberated, the primary amine can participate in a variety of standard nucleophilic reactions. It can be acylated by acyl chlorides or anhydrides to form amides, or alkylated by alkyl halides. It is important to note that alkylation can be difficult to control and may proceed to form secondary and tertiary amines, and even quaternary ammonium salts. youtube.com The lone pair on the nitrogen of the free amine allows it to attack electrophilic centers. youtube.com In a typical SN2 reaction, the amine attacks an electrophilic carbon, displacing a leaving group. youtube.com This reactivity is fundamental to many synthetic applications, including the formation of larger, more complex molecules or for initiating intramolecular cyclization events.
Electrophilic Reactivity of the Cyano and Ester Carbonyls
Both the cyano and ester groups contain electrophilic carbon atoms, making them susceptible to attack by nucleophiles. wikipedia.org
The carbon atom of the cyano group (nitrile) is electrophilic due to the polarity of the carbon-nitrogen triple bond. chemistrysteps.comnih.gov It can undergo nucleophilic addition, followed by hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comchemistrysteps.com Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), yields a primary amine. chemistrysteps.com Grignard and organolithium reagents can also add to the nitrile to form ketones after hydrolysis. chemistrysteps.com
The carbonyl carbon of the ester group is also a key electrophilic site. It readily undergoes nucleophilic acyl substitution. wikipedia.org Common transformations include hydrolysis to the corresponding carboxylic acid, reaction with ammonia (B1221849) to produce an amide (cyanoacetamide), and transesterification in the presence of another alcohol. wikipedia.orgresearchgate.net This reactivity allows for the modification of the ester portion of the molecule, which can be critical for tuning solubility or for building more complex structures.
Active Methylene Character of the Cyanoacetate (B8463686) Core
A defining feature of the cyanoacetate structure is the "active methylene" group (—CH₂—). easetolearn.com This methylene unit is positioned between two powerful electron-withdrawing groups: the cyano group and the ester carbonyl group. wikipedia.orgslideshare.net This arrangement significantly increases the acidity of the methylene protons. easetolearn.com
The presence of a base can easily deprotonate this carbon, forming a resonance-stabilized carbanion. youtube.com The negative charge is delocalized over the oxygen of the carbonyl group and the nitrogen of the cyano group, making the carbanion a soft and highly effective nucleophile. easetolearn.comyoutube.com This nucleophilic carbanion is central to the synthetic utility of cyanoacetates, enabling it to participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, Michael additions, and, most notably, Knoevenagel condensations. wikipedia.orgsci-hub.se
Reaction Mechanisms in Key Transformations
The multifunctional nature of 2-aminoethyl 2-cyanoacetate hydrochloride predisposes it to participate in a variety of complex and synthetically valuable reactions, including condensations and cyclizations.
Condensation Reactions Involving the Cyanoacetate Moiety (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like 2-aminoethyl 2-cyanoacetate. wikipedia.org This reaction involves the nucleophilic addition of the cyanoacetate carbanion to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. youtube.comwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium acetate (B1210297), which is sufficient to deprotonate the highly acidic methylene group. wikipedia.orgacs.org
The mechanism proceeds as follows:
Carbanion Formation: A base removes a proton from the active methylene group, creating a resonance-stabilized carbanion. youtube.com
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate. scielo.org.mx
Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an alcohol.
Dehydration: Under the reaction conditions, this alcohol readily undergoes elimination of a water molecule to form a new carbon-carbon double bond, yielding the final α,β-unsaturated cyanoacrylate product. scielo.org.mx
The reaction is broadly applicable to a range of aldehydes, as illustrated in the table below.
| Aldehyde Reactant | Base/Catalyst | Product (Ethyl Cyanoacrylate as example) | Yield (%) | Reference |
| Phenylacetaldehyde | DIPEAc | Ethyl 2-cyano-3-phenylacrylate | 91 | scielo.org.mx |
| 4-Chlorobenzaldehyde | KOH | (E)-3-(4-Chlorophenyl)-2-cyanoacrylic acid | 85 | scielo.br |
| 2-Methoxybenzaldehyde | Piperidine (B6355638) | (Z)-Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate | - | wikipedia.org |
| Thiophene-2-carbaldehyde | DIPEAc | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 91 | scielo.org.mx |
Yields are representative and can vary based on specific reaction conditions. DIPEAc refers to diisopropylethylammonium acetate.
Cyclization Pathways and Regioselectivity Studies
The structure of 2-aminoethyl 2-cyanoacetate hydrochloride, with nucleophilic and electrophilic centers at opposite ends of the molecule, makes it an ideal precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. eco-vector.commdpi.com The regioselectivity of these cyclizations—the specific ring system that is formed—is highly dependent on the reaction conditions, such as the choice of catalyst (acid vs. base) and solvent. mdpi.com
Several cyclization pathways are possible:
Lactam Formation: The free amino group (after neutralization) can act as a nucleophile and attack the electrophilic ester carbonyl carbon. This intramolecular nucleophilic acyl substitution would lead to the formation of a six-membered piperidone ring, with the expulsion of ethanol.
Enamine/Iminopyrrolidone Formation: Alternatively, the amino group could attack the electrophilic carbon of the cyano group. This type of cyclization can lead to the formation of various five- or six-membered nitrogen-containing heterocycles, such as substituted imidazolinones or pyrimidinones, depending on the subsequent reaction steps. eco-vector.com
Base-Catalyzed Self-Condensation: In the presence of a strong base, one molecule's active methylene carbanion could potentially attack the ester or cyano group of another molecule, leading to dimers or polymers, which could then undergo further intramolecular cyclization.
Acid-Catalyzed Cyclization: Under acidic conditions, different cyclization pathways can be favored. For example, acid catalysis can promote the formation of an iminooxazolinone from a related cyanoester. eco-vector.com In other systems, acidic conditions lead to stereoselective heterocyclization, while basic conditions on the same starting material yield a completely different polycyclic product, highlighting the critical role of the catalyst in determining the regiochemical outcome. mdpi.com
The table below outlines potential heterocyclic systems that could be synthesized from precursors similar to 2-aminoethyl 2-cyanoacetate.
| Reaction Conditions | Reacting Groups | Resulting Heterocyclic Core | Reference |
| Amine/Hydrazide Addition | -NH₂ attacks Ester Carbonyl | Imidazolin-4-one | eco-vector.com |
| Acid Catalysis (H₂SO₄) | Intramolecular | 2-Iminooxazolin-5-one | eco-vector.com |
| Basic Catalysis (t-BuOK) | Intramolecular (Active Methylene) | A-pentacyclic alkene β-ketonitrile | mdpi.com |
| Tandem Reaction with o-phenylenediamine | -NH₂ attacks Cyano, then cyclization | Benzimidazolylacetonitrile | researchgate.net |
These examples demonstrate the versatility of the cyanoacetate framework in constructing complex molecular architectures, where the choice of reagents and conditions precisely dictates the regioselective outcome of the cyclization.
Reduction and Oxidation Chemistry
The chemical behavior of 2-aminoethyl 2-cyanoacetate hydrochloride in redox reactions is dictated by its constituent functional groups: a primary amine, an ester, and a nitrile. Each of these groups presents potential sites for reduction and oxidation, with the specific outcome dependent on the reagents and reaction conditions.
Reduction Chemistry: The primary targets for reduction in the 2-aminoethyl 2-cyanoacetate hydrochloride molecule are the nitrile (C≡N) and the ester (COOR) groups. The reduction of nitriles is a well-established method for the synthesis of primary amines. nih.gov Common methods include catalytic hydrogenation and treatment with stoichiometric reducing agents.
Catalytic hydrogenation over metals like Raney nickel, palladium black, or platinum dioxide is an effective route for converting nitriles to primary amines (R-C≡N → R-CH₂NH₂). nih.gov However, reaction conditions such as catalyst choice, solvent, pH, temperature, and hydrogen pressure are critical to prevent side reactions, like the formation of secondary and tertiary amines. nih.gov For substrates containing other reducible functional groups, such as esters, chemoselectivity can be a challenge.
Stoichiometric reducing agents like lithium aluminium hydride (LiAlH₄) are powerful enough to reduce both nitriles and esters. researchgate.net The use of milder reagents can allow for more selective transformations. For instance, sodium borohydride (B1222165) (NaBH₄), often used in conjunction with a catalyst like CoCl₂, can reduce nitriles to primary amines. nih.gov The selective reduction of the nitrile group in the presence of an ester is a key consideration for this compound. In some cases, specific reagents like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride have shown good yields for reducing various nitriles while being tolerant of other functional groups like unconjugated alkenes and alkynes. nih.gov
Oxidation Chemistry: The primary amino group (-NH₂) is the most probable site of oxidation in 2-aminoethyl 2-cyanoacetate hydrochloride. The oxidation of primary amines can yield a variety of products depending on the oxidant and reaction conditions. Studies on the oxidation of simple primary amines by hydroxyl radicals have shown the formation of ammonia or further mineralization to nitrates, depending on the structure of the molecule. researchgate.net The presence of the electron-withdrawing cyano and ester groups on the adjacent carbon backbone will influence the reactivity of the amino group.
| Functional Group | Reaction Type | Potential Reagents | Potential Products |
| Nitrile (-C≡N) | Reduction | H₂/Raney Ni, LiAlH₄, NaBH₄/CoCl₂ | Primary Amine (-CH₂NH₂) |
| Ester (-COOR) | Reduction | LiAlH₄ | Alcohol |
| Primary Amine (-NH₂) | Oxidation | Hydroxyl Radicals, various oxidizing agents | Imines, Oximes, Ammonia, Nitrates |
Kinetic Studies and Reaction Rate Influencing Factors
While specific kinetic studies on 2-aminoethyl 2-cyanoacetate hydrochloride are not extensively documented in publicly available literature, the factors influencing its reaction rates can be inferred from studies of analogous compounds, such as β-amino esters and cyanoacetate derivatives. The reactivity of this molecule is primarily associated with the nucleophilicity of the amino group, the electrophilicity of the ester carbonyl carbon, and the acidity of the α-carbon situated between the nitrile and ester groups.
Several key factors are known to influence the kinetics of reactions involving such functionalities:
Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate by providing the necessary activation energy. This is a critical parameter in processes like aminolysis or condensation reactions.
Solvent: The polarity and protic or aprotic nature of the solvent can significantly affect reaction rates. Polar solvents may stabilize charged intermediates or transition states, thereby accelerating certain reactions. For instance, the aminolysis of esters can be influenced by the solvent's ability to facilitate proton transfer steps.
pH and Catalysts: The pH of the reaction medium is crucial, particularly for reactions involving the amino group. The nucleophilicity of the amine is dependent on its protonation state. In acidic conditions, the amine will be protonated (-NH₃⁺), rendering it non-nucleophilic. Conversely, in basic conditions, the free amine (-NH₂) is a potent nucleophile. The use of acid or base catalysts is common in reactions involving esters and amines. For example, the reaction of ethyl cyanoacetate with amines can be catalyzed by bases like butyl lithium. nih.gov Lewis acids can also be employed to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack.
Kinetic investigations into the aminolysis of similar esters have shown that the process can follow different mechanistic pathways, including concerted or stepwise routes, which would be reflected in the determined rate laws. For example, a study on the saponification of ethyl acetate using conductivity monitoring highlights how reaction kinetics can be precisely measured. nih.gov Similar methodologies could be applied to study the hydrolysis or aminolysis of 2-aminoethyl 2-cyanoacetate hydrochloride.
Table of Influencing Factors on Reaction Rates
| Factor | General Effect | Relevance to 2-Aminoethyl 2-Cyanoacetate Hydrochloride |
|---|---|---|
| Temperature | Increased temperature accelerates reactions. | Affects rates of hydrolysis, aminolysis, and condensation. |
| Solvent Polarity | Stabilizes polar transition states. | Influences the speed of reactions involving charged intermediates. |
| pH | Governs the protonation state of the amine. | Controls the nucleophilicity of the amino group. |
| Catalyst | Provides a lower energy reaction pathway. | Acid or base catalysts can accelerate ester hydrolysis or aminolysis. |
| Reactant Concentration | Affects collision frequency. | Directly impacts the observed reaction rate according to the rate law. |
Theoretical and Computational Chemistry Approaches to Reaction Pathways
Theoretical and computational chemistry offers powerful tools to investigate the reaction mechanisms, energetics, and electronic structures of molecules like 2-aminoethyl 2-cyanoacetate hydrochloride, especially where experimental data is scarce. Methods such as Density Functional Theory (DFT) are widely used to model reaction pathways and predict the stability of intermediates and transition states. researchgate.net
For molecules containing cyanoacetate and amino functionalities, computational studies can elucidate several key aspects of their reactivity:
Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces for various reactions. For instance, a computational study on the aminolysis of a β-hydroxy-α,β-unsaturated ester explored concerted, stepwise, and ketene-intermediate pathways, determining the most energetically favorable route. nih.govacs.org Similar approaches could be applied to model the intramolecular or intermolecular reactions of 2-aminoethyl 2-cyanoacetate hydrochloride, such as cyclization or polymerization.
Reactivity Indices: Conceptual DFT provides reactivity indices like chemical hardness, chemical potential, and electrophilicity, which help in understanding the molecule's behavior. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) can identify the most likely sites for nucleophilic and electrophilic attack. For cyanoacetamide derivatives, DFT has been used to study their electronic properties and rationalize their reactivity in various chemical transformations. nih.gov
Solvent Effects: Computational models can incorporate the effects of different solvents on reaction pathways using models like the Polarizable Continuum Model (PCM). This is crucial for accurately predicting reaction barriers and stabilities in solution, as solvent can dramatically influence the energetics of charged or highly polar species. nih.govacs.org
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts, which can be compared with experimental results to validate the computed structures of reactants, intermediates, and products. researchgate.net
A computational study on the Ru-catalyzed reaction between α,β-unsaturated acetals and cyanoacetate utilized DFT (B3LYP/6-31G(d,p)) to successfully elucidate the structure and formation mechanism of the products. oup.com This demonstrates the power of computational methods in confirming experimental observations and providing detailed mechanistic insights that are otherwise difficult to obtain.
Table of Computational Methods and Their Applications
| Computational Method | Type of Information Provided | Potential Application to 2-Aminoethyl 2-Cyanoacetate Hydrochloride |
|---|---|---|
| Density Functional Theory (DFT) | Geometries, reaction energies, activation barriers, electronic properties (HOMO/LUMO), reactivity indices. | Modeling reaction pathways for hydrolysis, aminolysis, reduction, and oxidation; predicting sites of reactivity. |
| Ab initio Methods | High-accuracy energy calculations and wavefunctions. | Providing benchmark calculations for calibrating DFT results. |
| Polarizable Continuum Models (PCM) | Simulates the effect of a solvent on molecular properties and reaction energetics. | Investigating how different solvents influence the kinetics and thermodynamics of its reactions. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the molecule over time, including conformational changes. | Studying the conformational flexibility of the aminoethyl side chain and its influence on reactivity. |
Strategic Utility of 2 Aminoethyl 2 Cyanoacetate Hydrochloride As a Synthon in Complex Molecule Synthesis
Construction of Heterocyclic Systems
The reactivity of 2-aminoethyl 2-cyanoacetate hydrochloride makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. digitellinc.comnih.govnih.govrsc.org
Nitrogen-Containing Heterocycles
The presence of a primary amine and an active methylene (B1212753) group in 2-aminoethyl 2-cyanoacetate hydrochloride facilitates its use in the synthesis of numerous nitrogen-containing heterocycles. These include, but are not limited to, pyridines, pyrimidines, pyrazoles, indoles, quinolinones, and diazepinones.
Pyridines: The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through multicomponent reactions involving an aldehyde, malononitrile (B47326), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.netsciforum.net The amino group of the 2-aminoethyl 2-cyanoacetate can act as the nitrogen source in variations of this reaction.
Pyrimidines: Pyrimidine scaffolds can be produced through the reaction of 2-aminoethyl 2-cyanoacetate hydrochloride with reagents like substituted benzaldehydes and thiourea (B124793) in multicomponent reactions. nih.gov
Pyrazoles: Pyrazole (B372694) derivatives are synthesized through various routes, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govbioorganica.com.ualongdom.orgresearchgate.netorganic-chemistry.orgresearchgate.net The active methylene group of 2-aminoethyl 2-cyanoacetate can be a key component in forming the pyrazole ring. For instance, it can react with a diazonium salt to form an arylhydrazone, which can then be cyclized. researchgate.net
Indoles: The synthesis of 2-aminoindoles can be achieved through a one-pot, two-step process starting from a 2-halonitrobenzene and a cyanoacetamide, which can be derived from 2-aminoethyl 2-cyanoacetate. nih.govnih.govresearchgate.netrsc.orgorganic-chemistry.org This involves an initial SNAr reaction followed by a reductive cyclization.
Quinolinones and Diazepinones: The fundamental reactivity of 2-aminoethyl 2-cyanoacetate hydrochloride lends itself to the construction of fused heterocyclic systems like quinolinones and diazepinones, although specific examples directly utilizing this starting material are less commonly cited in broad reviews. The general strategies for synthesizing these ring systems often involve intramolecular cyclizations or condensation reactions where the functional groups present in the synthon can participate.
The following table provides a summary of representative nitrogen-containing heterocycles synthesized using precursors derived from or analogous to 2-aminoethyl 2-cyanoacetate.
| Heterocycle | Starting Materials Example | Reaction Type | Ref. |
| Pyridine (B92270) | Aryl aldehydes, Malononitrile, Acetophenones, Ammonium acetate | Multicomponent | nih.gov |
| Pyrimidine | Substituted benzaldehydes, Thiourea, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Multicomponent | nih.gov |
| Pyrazole | Enaminones, Benzaldehyde, Hydrazine-HCl | Multicomponent | longdom.org |
| Indole | 2-Halonitrobenzene, Cyanoacetamides | SNAr/Reductive Cyclization | nih.gov |
Sulfur-Containing Heterocycles
The versatility of 2-aminoethyl 2-cyanoacetate hydrochloride extends to the synthesis of sulfur-containing heterocycles, which are also prevalent in medicinal chemistry. nih.govinchem.org
Thiophenes: The Gewald thiophene (B33073) synthesis is a well-established method for constructing thiophene rings. nih.gov This reaction involves the condensation of a carbonyl compound, an α-cyanoester (like the cyanoacetate (B8463686) moiety), and elemental sulfur in the presence of a base. The active methylene group of 2-aminoethyl 2-cyanoacetate hydrochloride makes it a suitable substrate for this transformation.
Thiazoles: Thiazole (B1198619) rings can be synthesized via the Hantzsch thiazole synthesis, which typically involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.comyoutube.comchemicalbook.com While not a direct precursor in the classical Hantzsch synthesis, derivatives of 2-aminoethyl 2-cyanoacetate can be incorporated into thiazole structures. For example, 2-aminomethyl-thiazole hydrochloride can be synthesized from Boc-glycinamide through a series of steps including thionation and cyclization. google.com
Thiazinanes: The synthesis of thiazinane derivatives can be accomplished through various cyclization strategies. The amino and ester functionalities of 2-aminoethyl 2-cyanoacetate hydrochloride could potentially be utilized in ring-forming reactions with sulfur-containing reagents to construct the thiazinane core.
Below is a table summarizing the synthesis of representative sulfur-containing heterocycles.
| Heterocycle | Starting Materials Example | Reaction Type | Ref. |
| Thiophene | Carbonyl compound, α-Cyanoester, Elemental sulfur | Gewald Synthesis | nih.gov |
| Thiazole | Thioamides, α-Halo carbonyl compounds | Hantzsch Synthesis | youtube.com |
Oxygen-Containing Heterocycles
The reactivity of the active methylene group in 2-aminoethyl 2-cyanoacetate hydrochloride also allows for its participation in the synthesis of oxygen-containing heterocycles.
Coumarins: While direct synthesis of coumarins from 2-aminoethyl 2-cyanoacetate hydrochloride is not a standard named reaction, the cyanoacetate moiety is a common precursor for coumarin (B35378) synthesis through reactions like the Pechmann condensation or Knoevenagel condensation with salicylaldehyde (B1680747) derivatives.
Pyrans: 2-Amino-4H-pyran derivatives are readily synthesized through a one-pot, three-component reaction of an aldehyde, malononitrile (or a similar active methylene compound), and a β-dicarbonyl compound. researchgate.netcapes.gov.br The cyanoacetate portion of the title compound can participate in similar multicomponent reactions to form substituted pyrans. For example, the reaction of an aldehyde, malononitrile, and a suitable C-H activated acid can lead to pyran-annulated heterocycles. capes.gov.br The synthesis of pyran derivatives has also been achieved through the multicomponent reaction of substituted benzaldehydes and ethyl cyanoacetate. nih.gov Additionally, the insertion of arynes into the C=O bond of aldehydes or formamides provides a route to various oxygen heterocycles, including chromenes and xanthenes. nih.gov
The following table summarizes the synthesis of representative oxygen-containing heterocycles.
| Heterocycle | Starting Materials Example | Reaction Type | Ref. |
| Pyran | Aldehydes, Malononitrile, C–H-activated acidic compounds | Multicomponent | capes.gov.br |
| Chromene | Aryne precursor, α,β-Unsaturated aldehydes | Domino Reaction | nih.gov |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net 2-Aminoethyl 2-cyanoacetate hydrochloride is an excellent substrate for MCRs due to its multiple reactive sites.
These reactions are often used to generate libraries of structurally diverse molecules for drug discovery and materials science. The use of 2-aminoethyl 2-cyanoacetate hydrochloride in MCRs allows for the rapid construction of complex heterocyclic scaffolds, such as pyrans and pyridines, by combining it with various aldehydes, ketones, and other reactive species. nih.govresearchgate.netnih.govlongdom.orgcapes.gov.br For instance, the one-pot synthesis of 2-amino-3-cyanopyridines and 2-amino-4H-pyrans are classic examples of MCRs where a cyanoacetate derivative is a key component. nih.govresearchgate.net
Synthesis of β-Amino Acid Derivatives and Peptidomimetic Scaffolds
β-Amino acids are important building blocks for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. nih.govnih.govnih.gov The 2-aminoethyl 2-cyanoacetate hydrochloride can serve as a precursor for the synthesis of β-amino acid derivatives.
The general strategy involves the manipulation of the functional groups within the molecule. For example, the cyano group can be hydrolyzed to a carboxylic acid, and the ester can be modified or removed. The primary amino group can be protected and then deprotected at a later stage of the synthesis. Through a series of transformations, the 2-aminoethyl 2-cyanoacetate backbone can be converted into a β-amino acid scaffold. These scaffolds can then be further elaborated to create more complex peptidomimetic structures.
Development of Advanced Organic Scaffolds beyond Heterocycles
The utility of 2-aminoethyl 2-cyanoacetate hydrochloride is not limited to the synthesis of heterocycles and β-amino acid derivatives. Its unique combination of functional groups allows for the construction of a variety of other advanced organic scaffolds. nih.gov For example, the primary amine can be used as a handle for further functionalization, such as acylation or alkylation, to introduce new side chains and build molecular complexity. The active methylene group can participate in various carbon-carbon bond-forming reactions, such as Michael additions and Knoevenagel condensations, to create extended carbon frameworks.
The ability to selectively react different parts of the molecule allows for a modular approach to synthesis, where complex structures can be assembled in a stepwise and controlled manner. This makes 2-aminoethyl 2-cyanoacetate hydrochloride a valuable starting material for the development of novel organic materials, probes for chemical biology, and new therapeutic agents.
Derivatization and Analog Development Based on 2 Aminoethyl 2 Cyanoacetate Hydrochloride Core
Synthesis of Analogue Compounds with Modified Aminoethyl or Cyanoacetate (B8463686) Moieties
The synthesis of analogs based on the 2-aminoethyl 2-cyanoacetate core involves targeted chemical transformations at its reactive sites. The amino group, the ester functionality, and the active methylene (B1212753) group of the cyanoacetate portion are all amenable to modification, allowing for the generation of a wide array of derivatives.
Modification of the Aminoethyl Moiety:
A primary route for modifying the aminoethyl portion involves the acylation of the primary amine. This can be achieved through reactions with various acylating agents, such as acid chlorides or anhydrides, to introduce a range of substituents. For instance, the reaction of an amino group with cyanoacetic acid or its derivatives can lead to the formation of N-substituted cyanoacetamides. rjpbcs.comresearchgate.net The synthesis of N-alkylated-2-cyanoacetamide derivatives has been accomplished by reacting substituted anilines with ethyl cyanoacetate at elevated temperatures, resulting in good yields. researchgate.net
Modification of the Cyanoacetate Moiety:
The cyanoacetate part of the molecule offers several avenues for derivatization. The ester group can be transesterified with different alcohols to yield a variety of alkyl cyanoacetates. For example, ethyl cyanoacetate can be synthesized from cyanoacetic acid and ethanol. wikipedia.orgresearchgate.net Furthermore, the active methylene group, flanked by the nitrile and carbonyl groups, is acidic and can participate in various carbon-carbon bond-forming reactions. wikipedia.org
One of the most common reactions involving the active methylene group is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a base, to produce α,β-unsaturated cyanoacetamide derivatives. nih.gov Microwave-assisted Knoevenagel condensation has been utilized as a green chemistry approach for the synthesis of these derivatives. nih.gov
The nitrile group can also be a site for chemical modification. For example, hydrogenation of the nitrile can lead to the formation of a β-amino acid. wikipedia.org
The following table summarizes some of the synthetic methods employed for the derivatization of the core structure:
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Substituted anilines, Ethyl cyanoacetate | N-alkylated-2-cyanoacetamide derivatives | researchgate.net |
| Cyanoacetylation | Substituted 2-aminothiophenes, 1-Cyanoacetyl-3,5-dimethylpyrazole | N-substituted cyanoacetamides | rjpbcs.com |
| Knoevenagel Condensation | Aromatic aldehydes, 2-Cyanoacetamide (B1669375) | α,β-Unsaturated 2-cyanoacetamide derivatives | nih.gov |
| Condensation | 2-aminothiazole (B372263) derivatives, Ethyl cyanoacetate | N-(thiazol-2-yl) cyanoacetamide compounds | researchgate.netresearchgate.net |
| Cyclocondensation | 2-Cyano-N-(1-naphthyl)acetamide, Acetylacetone | Pyridine-2-one derivatives | researchgate.net |
Exploration of Substituent Effects on Reactivity and Synthetic Outcomes
The nature of the substituents introduced onto the 2-aminoethyl 2-cyanoacetate core significantly influences the reactivity of the resulting derivatives and the outcomes of subsequent synthetic transformations. These substituent effects are crucial in directing the course of reactions and in fine-tuning the properties of the final products.
The electronic properties of substituents on an aromatic ring attached to the nitrogen atom can affect the nucleophilicity of the amine and the acidity of the N-H proton in N-aryl cyanoacetamides. Electron-donating groups can enhance the electron density on the nitrogen, potentially increasing its reactivity in certain reactions. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen.
In the context of Knoevenagel condensations, the reactivity of the active methylene group in cyanoacetamide derivatives can be modulated by the substituent on the nitrogen atom. The reaction of 2-cyano-N-(5-methylthiazol-2-yl)acetamide with various aromatic aldehydes demonstrates how the structure of the aldehyde influences the formation of the corresponding acrylamide (B121943) derivatives. ekb.eg
The choice of catalyst and reaction conditions also plays a pivotal role in the synthetic outcomes. For instance, the synthesis of N-benzylcyanoacetamide from benzylamine (B48309) and ethyl cyanoacetate was achieved in high yield using butyl lithium as a basic catalyst. researchgate.netresearchgate.net In another example, microwave irradiation was found to be an efficient method for the synthesis of 2-cyano-N-(4-methoxyphenyl) acetamide (B32628) from p-anisidine (B42471) and ethyl cyanoacetate. researchgate.netresearchgate.net
Design Principles for Novel Derivative Architectures
The design of novel derivative architectures based on the 2-aminoethyl 2-cyanoacetate hydrochloride core is guided by the principles of medicinal chemistry and materials science, aiming to create molecules with specific functions. The versatility of the core structure allows for the systematic exploration of chemical space.
A key design principle involves the use of the cyanoacetamide moiety as a synthon for the construction of heterocyclic rings. Cyanoacetamides are valuable precursors for the synthesis of a wide range of five- and six-membered heterocycles, as well as fused heterocyclic systems. researchgate.netresearchgate.net The carbonyl and cyano functions are suitably positioned to react with bidentate reagents, leading to the formation of diverse heterocyclic scaffolds. researchgate.net
For example, the reaction of cyanoacetamide derivatives with α,β-unsaturated ketones can lead to the formation of pyridine (B92270) derivatives. The reaction of 2-cyano-N-(5-methylthiazol-2-yl)acetamide with active methylene reagents like ethyl 3-oxobutanoate or 1,3-diphenylpropane-1,3-dione (B8210364) results in the formation of pyridine-3-carbonitrile (B1148548) derivatives. ekb.eg
Another design strategy involves the introduction of pharmacophoric groups or moieties known to be associated with specific biological activities. By strategically modifying the aminoethyl or cyanoacetate parts of the molecule, it is possible to incorporate structural features that can interact with biological targets.
The development of novel catalysts and synthetic methodologies also contributes to the design of new derivatives. The use of magnetic nanoparticles as a catalyst for the Knoevenagel condensation to synthesize new ethyl cyanoacetate analogs represents an efficient and environmentally friendly approach. oiccpress.com
Advanced Analytical Methodologies for Research and Development
Techniques for Reaction Monitoring and In-Process Control
The synthesis of 2-aminoethyl 2-cyanoacetate hydrochloride, likely proceeding through the esterification of cyanoacetic acid with 2-aminoethanol followed by salt formation, or the reaction of a chloroacetate (B1199739) with 2-aminoethanol, necessitates careful monitoring to optimize reaction conditions and ensure product quality. orgsyn.orgwikipedia.org In-process control (IPC) is crucial for tracking the consumption of reactants and the formation of the desired product and any byproducts.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for monitoring the progress of the synthesis. By taking aliquots from the reaction mixture at various time points, the relative concentrations of starting materials, intermediates, and the final product can be quantified. A typical HPLC method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The use of a UV detector is suitable due to the presence of the cyano and ester functional groups. njlabs.com Gas Chromatography (GC) can also be utilized, particularly for monitoring the presence of volatile starting materials or byproducts. e3s-conferences.orgresearchgate.net
Spectroscopic Techniques: In-situ monitoring using spectroscopic probes offers real-time reaction analysis. Fourier-Transform Infrared (FTIR) spectroscopy can be particularly insightful. The disappearance of the broad O-H stretch of a carboxylic acid starting material and the appearance of the characteristic ester C=O stretch and C-O stretch would indicate the progression of the esterification. Similarly, the nitrile (C≡N) stretch provides a useful handle for monitoring. youtube.comyoutube.com
Table 1: Illustrative In-Process Control Parameters for Synthesis
| Analytical Technique | Parameter Monitored | Expected Observation for Reaction Progression |
| HPLC | Peak area of starting materials | Decrease over time |
| Peak area of 2-aminoethyl 2-cyanoacetate | Increase over time | |
| FTIR Spectroscopy | Disappearance of reactant bands (e.g., -COOH) | Decrease in intensity |
| Appearance of product bands (e.g., C=O ester) | Increase in intensity |
High-Resolution Methods for Product Purity Assessment and Isomeric Characterization
Once the synthesis is complete, assessing the purity of the isolated 2-aminoethyl 2-cyanoacetate hydrochloride is critical. High-resolution analytical methods are employed to detect and quantify any impurities, including isomeric and process-related impurities.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC), particularly when coupled with a high-resolution mass spectrometer (LC-MS), is the gold standard for purity assessment. bldpharm.comnih.gov It allows for the separation and identification of structurally similar impurities. For a compound like 2-aminoethyl 2-cyanoacetate hydrochloride, potential impurities could include unreacted starting materials, byproducts from side reactions, or isomers. The hydrochloride salt nature of the compound makes it amenable to analysis in aqueous mobile phases. nih.govcore.ac.uk The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Isomeric Characterization: While 2-aminoethyl 2-cyanoacetate hydrochloride itself does not possess a chiral center, derivatives synthesized from it might. In such cases, chiral HPLC is necessary to separate and quantify enantiomers or diastereomers. The development of such methods is crucial for stereoselective syntheses. researchgate.net
Table 2: High-Resolution Purity Assessment Methods
| Technique | Type of Impurity Detected | Principle of Detection |
| HPLC-UV | Process-related impurities, byproducts | Differential partitioning between stationary and mobile phases, detected by UV absorbance. njlabs.com |
| LC-MS | Isomers, low-level impurities | Separation by chromatography followed by mass-to-charge ratio determination for identification. |
| Chiral HPLC | Enantiomers, diastereomers (of derivatives) | Differential interaction with a chiral stationary phase. researchgate.net |
Spectroscopic and Spectrometric Approaches for Structural Elucidation within Research Contexts
For novel structures derived from 2-aminoethyl 2-cyanoacetate hydrochloride, a combination of spectroscopic and spectrometric techniques is indispensable for unambiguous structural elucidation. nih.govnumberanalytics.comnd.eduyoutube.comlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 2-aminoethyl 2-cyanoacetate hydrochloride would be expected to show distinct signals for the different proton environments. The methylene (B1212753) protons adjacent to the amino group and the ester oxygen would appear as triplets, assuming coupling to each other. The methylene protons of the cyanoacetate (B8463686) moiety would likely appear as a singlet. The protons of the ammonium (B1175870) group (-NH₃⁺) would be observable and would exchange with D₂O.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. patsnap.com One would expect to see signals for the carbonyl carbon of the ester, the nitrile carbon, and the three distinct methylene carbons. The chemical shifts of these carbons are indicative of their electronic environment.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the structure. fluorochem.co.uksigmaaldrich.com For 2-aminoethyl 2-cyanoacetate hydrochloride, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable techniques. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base, [C₅H₈N₂O₂ + H]⁺.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.comyoutube.comnist.govnist.govchemicalbook.com The IR spectrum of 2-aminoethyl 2-cyanoacetate hydrochloride would be expected to exhibit characteristic absorption bands.
Table 3: Expected Spectroscopic Data for 2-aminoethyl 2-cyanoacetate hydrochloride
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH₂- (cyanoacetate) | ~3.5 ppm (singlet) |
| -O-CH₂- | ~4.3 ppm (triplet) | |
| -CH₂-NH₃⁺ | ~3.2 ppm (triplet) | |
| -NH₃⁺ | Broad signal, exchangeable with D₂O | |
| ¹³C NMR | C=O (ester) | ~165-175 ppm |
| C≡N (nitrile) | ~115-125 ppm | |
| -O-CH₂- | ~60-70 ppm | |
| -CH₂-NH₃⁺ | ~40-50 ppm | |
| -CH₂- (cyanoacetate) | ~25-35 ppm | |
| IR Spectroscopy | N-H stretch (ammonium) | ~3100-3300 cm⁻¹ (broad) |
| C-H stretch (alkane) | ~2850-3000 cm⁻¹ | |
| C≡N stretch (nitrile) | ~2240-2260 cm⁻¹ | |
| C=O stretch (ester) | ~1735-1750 cm⁻¹ | |
| C-O stretch (ester) | ~1150-1250 cm⁻¹ |
Future Directions and Emerging Research Frontiers
Catalytic Applications and Organocatalysis in Transformations Involving 2-Aminoethyl 2-Cyanoacetate Hydrochloride
While not typically a catalyst itself, 2-aminoethyl 2-cyanoacetate hydrochloride is a versatile substrate for various catalytic transformations, particularly within the realm of organocatalysis. Its structure is amenable to reactions that form carbon-carbon and carbon-nitrogen bonds, which are fundamental in organic synthesis.
The compound features an acidic methylene (B1212753) group positioned between the nitrile and carbonyl groups, making it an ideal candidate for Knoevenagel condensations and Michael additions, similar to other active methylene compounds like ethyl cyanoacetate (B8463686) and cyanoacetamide. wikipedia.orgresearchgate.net In these transformations, organocatalysts such as piperidine (B6355638) or amino acids like proline can be employed to facilitate the reaction under mild conditions. researchgate.netyoutube.com Proline catalysis, a cornerstone of modern organocatalysis, operates through the formation of enamine or iminium ion intermediates, a mechanism for which the amine group on 2-aminoethyl 2-cyanoacetate hydrochloride could be relevant in related reaction types. youtube.comyoutube.com
Furthermore, the primary amine group allows the compound to participate in Mannich-type reactions, a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. youtube.com Research has demonstrated the power of proline-catalyzed Mannich reactions to construct functionalized α-amino acids with high stereoselectivity. organic-chemistry.org The amine can also be a key reactant in the Strecker reaction to produce α-aminonitriles, which are precursors to amino acids. mdpi.com The development of organocatalytic versions of these classic reactions continues to be a major focus, suggesting a clear path for the future use of 2-aminoethyl 2-cyanoacetate hydrochloride in creating complex, high-value molecules.
Table 1: Potential Organocatalytic Transformations
| Reaction Type | Functional Group Involved | Potential Catalyst | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene | Proline, Piperidine | α,β-Unsaturated Systems |
| Michael Addition | Active Methylene | Proline, Chiral Amines | Adducts to α,β-Unsaturated Carbonyls |
| Mannich Reaction | Primary Amine | Proline, Brønsted Acids | β-Amino Carbonyl Compounds |
| Friedländer Annulation | Active Methylene | Base or Acid | Substituted Quinolines |
Integration into Green Chemistry Protocols and Sustainable Synthesis
The synthesis and application of 2-aminoethyl 2-cyanoacetate hydrochloride are well-suited for integration into green chemistry frameworks, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances.
A patented method for producing related amino cyanoacetate esters highlights a sustainable pathway involving the nitrosation of a cyanoacetic acid ester, followed by a pressurized catalytic hydrogenation. patsnap.comgoogle.com This process is noted for its potential to reduce the high water consumption and wastewater generation associated with alternative routes, giving it significant environmental and economic advantages. patsnap.com
Future research is likely to focus on applying other established green methodologies to this compound. These include:
Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents is a key green chemistry principle. acs.org The synthesis of related heterocyclic compounds like 2-aminothiophenes has been successfully demonstrated in water. mdpi.com
Reusable Catalysts: The use of heterogeneous or nano-catalysts that can be easily recovered and reused minimizes waste. For instance, nano-magnetic particles have been used as catalysts in Knoevenagel condensations involving ethyl cyanoacetate. oiccpress.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, aligning with the goals of energy efficiency. researchgate.net
Enzymatic Routes: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymatic polymerization using amino acids as initiators has been shown to be a viable green route toward functional polyesters, a principle that could be extended to monomers like 2-aminoethyl 2-cyanoacetate hydrochloride. researchgate.netmdpi.com
Table 2: Green Chemistry Strategies
| Strategy | Description | Potential Benefit |
|---|---|---|
| Aqueous Media | Using water as the reaction solvent. | Reduces use of volatile organic compounds (VOCs). |
| Nanocatalysis | Employing recoverable and reusable nanocatalysts. | Minimizes catalyst waste and cost. oiccpress.com |
| One-Pot Reactions | Combining multiple synthetic steps into a single procedure. | Improves efficiency, reduces waste and energy use. nih.gov |
| Enzymatic Catalysis | Using enzymes to facilitate reactions. | High selectivity, mild conditions, biodegradable catalyst. mdpi.com |
Chemoinformatics and Computational Design for Novel Synthetic Pathways and Compound Discovery
While specific computational studies on 2-aminoethyl 2-cyanoacetate hydrochloride are not yet prevalent, the field of chemoinformatics offers powerful tools for accelerating its future research and application. Computational chemistry can provide deep insights into the molecule's properties and reactivity, guiding experimental work and reducing trial-and-error.
Potential applications include:
Reaction Mechanism Analysis: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. This is particularly valuable for understanding the stereoselectivity of organocatalyzed reactions involving this substrate. researchgate.net For example, DFT has been used to investigate the geometric structure and electronic properties of cyanoacrylamide derivatives, which are closely related to the products of Knoevenagel condensations. researchgate.net
Predicting Reactivity: Computational models can predict the reactivity of the different functional groups under various conditions, helping to design more efficient synthetic routes and minimize the formation of byproducts. The acidity of the methylene protons and the nucleophilicity of the amine can be quantified to optimize reaction conditions.
Virtual Screening: Chemoinformatics tools can be used to design and screen virtual libraries of compounds derived from 2-aminoethyl 2-cyanoacetate hydrochloride for potential biological activity or material properties before committing to their synthesis.
Designing Novel Pathways: By simulating reaction thermodynamics and kinetics, computational methods can help in the rational design of new, efficient synthetic pathways to both the monomer itself and its derivatives.
Exploration in Material Science Research for Functional Polymer or Material Precursors
The bifunctional nature of 2-aminoethyl 2-cyanoacetate hydrochloride makes it a highly promising monomer for the synthesis of advanced materials, including functional polymers and porous crystalline structures like Covalent Organic Frameworks (COFs).
Several chemical suppliers explicitly categorize the compound as an "Organic monomer of COF" and a building block for "Polymer Science". bldpharm.com This is due to the presence of two distinct reactive sites: the primary amine and the cyanoacetate group.
Covalent Organic Frameworks (COFs): COFs are constructed from organic building blocks linked by strong covalent bonds to form ordered, porous structures. youtube.com The primary amine on the molecule can undergo condensation reactions with aldehyde-containing linkers to form stable imine or amine-linked COFs. acs.orgmdpi.comacs.org The introduction of amine functionalities into COF structures is a key area of research, as it imparts specific properties for applications in gas storage, catalysis, and sensing. mdpi.com
Functional Polymers: The compound can be used in polymerization reactions to create polymers with pendant functional groups. The amine group allows for its incorporation into polymer chains, similar to how N-(2-aminoethyl) methacrylamide (B166291) hydrochloride is used to synthesize functional hydrogels and polymers for bioconjugation. sigmaaldrich.compolysciences.com The cyanoacetate group is related to cyanoacrylates, which are monomers for poly(alkyl cyanoacrylates), a class of biodegradable polymers used extensively in drug delivery systems and as medical adhesives. researchgate.netnih.gov The combination of these functionalities could lead to the development of novel biodegradable polymers with reactive handles for further modification, for example, attaching drugs or other bioactive molecules. mdpi.com
Table 3: Potential Material Science Applications
| Material Type | Role of Monomer | Key Functional Groups | Potential Application |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Linker/Building Block | Primary Amine | Gas Storage, Catalysis, Sensing mdpi.com |
| Functional Polyamides | Monomer | Primary Amine, Ester | Biodegradable Materials, Drug Delivery |
| Modified Polyacrylates | Co-monomer | Cyano and Ester Groups | Bioadhesives, Nanoparticle Coatings researchgate.netnih.gov |
| Functional Hydrogels | Co-monomer | Primary Amine | Biomedical Scaffolds, Biosensors polysciences.com |
Q & A
Q. What is the recommended synthetic route for 2-aminoethyl 2-cyanoacetate hydrochloride?
A practical method involves a one-pot multicomponent reaction using ethyl 2-cyanoacetate, a primary amine (e.g., ethylenediamine), and a carbonyl compound (e.g., aldehyde). This approach, adapted from similar cyanoacetate syntheses, allows for efficient coupling under mild acidic or basic conditions . For aminoethylation, 2-cyanoacetate can react with 2-aminoethanol in the presence of HCl to form the hydrochloride salt, analogous to methods used for chloroethyl derivatives . Key parameters include:
- Solvent : Ethanol or DMF.
- Temperature : 60–80°C.
- Reaction Time : 2–4 hours.
- Yield : 70–85% (optimization required).
Q. How should researchers handle and store this compound to ensure stability?
Storage conditions depend on hygroscopicity and thermal sensitivity. While some hydrochloride salts are stable at ambient temperatures (e.g., 2-aminoethanol hydrochloride ), others require refrigeration (-20°C) to prevent hydrolysis of the cyano group . Recommended practices:
- Storage : Desiccated at -20°C in airtight containers.
- Handling : Use inert atmosphere (N₂/Ar) for sensitive reactions.
- Safety : Follow H315/H319/H335 hazard protocols (skin/eye/respiratory irritation) and use fume hoods .
Advanced Research Questions
Q. What analytical techniques are critical for characterizing purity and structure?
Comprehensive characterization requires:
- NMR Spectroscopy : Confirm amine proton (δ 1.5–2.5 ppm) and cyano group (δ 110–120 ppm in ¹³C).
- HPLC : Purity assessment (≥95%) with C18 columns and UV detection at 210–230 nm .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 177.1 for C₅H₉N₂O₂Cl).
- Elemental Analysis : Validate Cl⁻ content (theoretical ~20%).
Q. How can researchers optimize reaction conditions to improve yield?
Key variables include:
- Solvent Polarity : Higher polarity (e.g., DMF vs. ethanol) enhances nucleophilic substitution rates .
- Catalysts : Additives like acetic acid or DMAP improve coupling efficiency .
- Temperature Control : Gradual heating (40°C → 80°C) minimizes side reactions.
- Work-up : Precipitation in cold ether enhances purity.
Q. What are the mechanisms underlying its reactivity in nucleophilic reactions?
The cyanoacetate moiety acts as a Michael acceptor, enabling conjugate additions with amines or thiols. The aminoethyl group facilitates nucleophilic substitution (e.g., alkylation of DNA/RNA in biochemical studies ). In acidic conditions, the hydrochloride salt stabilizes the amine, enhancing electrophilicity for SN2 reactions .
Q. How to address discrepancies in reported bioactivity data?
Contradictions may arise from:
- Impurity Variability : Use HPLC to rule out byproducts .
- Assay Conditions : Standardize buffer pH (e.g., PBS vs. Tris) and incubation times.
- Cellular Models : Validate permeability (e.g., logP ~0.5) across cell lines.
- Dose-Response Curves : Repeat experiments with ≥3 biological replicates.
Data Contradictions and Solutions
- Storage Stability : Conflicting reports on ambient vs. cold storage suggest conducting accelerated stability studies (40°C/75% RH for 4 weeks) to determine degradation kinetics.
- Synthetic Yields : Discrepancies in yields (70–85%) highlight the need for solvent purity checks and moisture control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
